
3-iodo-3H-pyridazin-6-imine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-3H-pyridazin-6-imine;hydroiodide is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-iodo-3H-pyridazin-6-imine;hydroiodide typically involves the iodination of pyridazine derivatives. One common method involves the reaction of pyridazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-iodo-3H-pyridazin-6-imine;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
3-iodo-3H-pyridazin-6-imine;hydroiodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-iodo-3H-pyridazin-6-imine;hydroiodide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
3-iodo-3H-pyridazin-6-imine;hydroiodide can be compared with other pyridazine derivatives, such as:
3-chloro-3H-pyridazin-6-imine: Similar in structure but contains a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
3-bromo-3H-pyridazin-6-imine: Contains a bromine atom and has distinct chemical properties compared to the iodine derivative.
Pyridazinone derivatives: These compounds have a carbonyl group instead of an imine group and show different chemical and biological behavior.
The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C4H5I2N3 |
|---|---|
Molecular Weight |
348.91 g/mol |
IUPAC Name |
3-iodo-3H-pyridazin-6-imine;hydroiodide |
InChI |
InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-3,6H;1H |
InChI Key |
QLEDFBKYIZKTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N=NC1I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
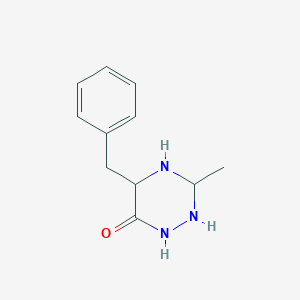
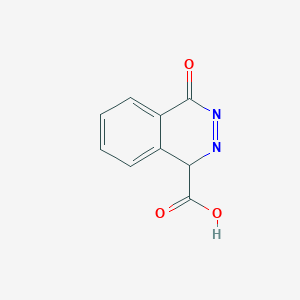
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
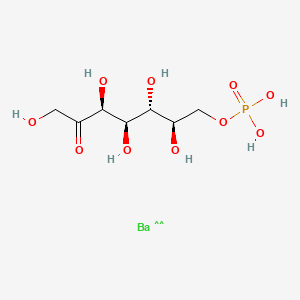
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
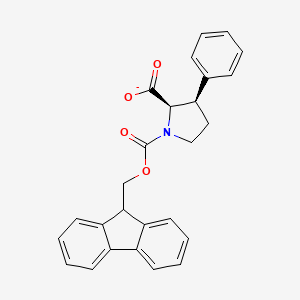
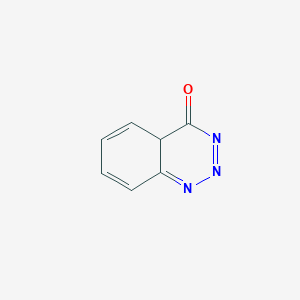
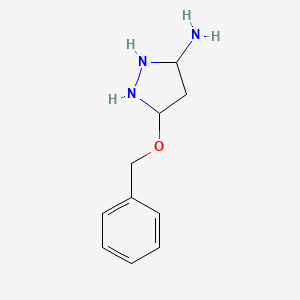

![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
